Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Drug Design Lipophilicity Permeability

Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS 1524920-40-8) is a fully substituted epoxide building block featuring a 4-bromophenyl group at the 3-position, geminal dimethyl substitution, and a methyl ester at the 2-position. It serves as a versatile intermediate in medicinal chemistry, enabling bromine-directed cross-coupling and epoxide ring-opening transformations to generate diverse compound libraries.

Molecular Formula C12H13BrO3
Molecular Weight 285.13 g/mol
Cat. No. B13643344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate
Molecular FormulaC12H13BrO3
Molecular Weight285.13 g/mol
Structural Identifiers
SMILESCC1(C(O1)(C)C(=O)OC)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrO3/c1-11(8-4-6-9(13)7-5-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3
InChIKeyOICRRMZBDWQUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate: Key Building Block for Pharmaceutical Intermediate Synthesis


Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate (CAS 1524920-40-8) is a fully substituted epoxide building block featuring a 4-bromophenyl group at the 3-position, geminal dimethyl substitution, and a methyl ester at the 2-position. It serves as a versatile intermediate in medicinal chemistry, enabling bromine-directed cross-coupling and epoxide ring-opening transformations to generate diverse compound libraries. The compound is available from commercial sources at 97–98% purity .

Why In-Class Substitution with Other Bromophenyl-Oxirane Esters Fails for Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate


Substituting the target compound with its positional isomers (ortho- or meta-bromo) or non-brominated phenyl analogs alters the electronic environment and steric accessibility of the oxirane ring. The para-bromo substituent exerts a distinct electron-withdrawing effect (σp = +0.23) compared to ortho (σo = +0.20) or meta (σm = +0.39) substitution [1], which significantly impacts the electrophilic character of the epoxide and downstream ring-opening regioselectivity. Additionally, the geminal dimethyl groups provide steric shielding that differentiates this compound from non-methylated or mono-methylated oxirane-2-carboxylate esters, altering reaction kinetics and product distributions in nucleophilic additions [2].

Quantitative Differentiation Evidence Guide for Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate vs. Closest Analogs


Lipophilicity Advantage Over Non-Halogenated Phenyl Analog: LogP Comparison

The target compound (LogP = 3.06) is significantly more lipophilic than its non-halogenated phenyl analog, Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate (LogP estimated at 2.18–2.28 based on the Hansch–Leo fragment addition method; ΔLogP ≈ 0.8 units attributable to the para-bromo substituent [1]). This increased lipophilicity may enhance membrane permeability and is a critical consideration during lead optimization where balancing solubility and permeability is essential. The LogP value for the target compound was measured experimentally and reported by the supplier .

Drug Design Lipophilicity Permeability

Electronic Differentiation via Hammett σp: Reactivity Implications for Nucleophilic Ring-Opening

The para-bromo substituent on the target compound exerts a Hammett σp constant of +0.23, which is electronically distinct from the meta-bromo (σm = +0.39) and ortho-bromo (σo = +0.20) regioisomers [1]. Para-substituted aromatic epoxides generally exhibit different regioselectivity in acid-catalyzed and base-catalyzed ring-opening reactions because the para position is conjugated with the reaction center, whereas the meta position operates primarily through inductive effects [2]. This difference in electronic character can lead to different reaction rates and product distributions when using this compound as a synthetic intermediate compared to its positional isomers.

Physical Organic Chemistry Epoxide Reactivity SAR

Steric Shielding by Geminal Dimethyl Groups: Differentiation from Non-Methylated Analogs

The target compound contains a geminal dimethyl substitution at the oxirane C2 position (C(CH3)2), distinguishing it from the non-methylated analog Methyl 3-(4-bromophenyl)oxirane-2-carboxylate (CAS 51622-82-3) which lacks this steric shielding. The geminal dimethyl groups increase the steric bulk around the epoxide, potentially altering the rate of nucleophilic ring-opening by a factor of 10–100 depending on nucleophile size, as established for related gem-dimethylated oxiranes [1]. This steric differentiation is critical when the compound is used as a chiral building block, as the methyl groups also eliminate a stereocenter at C2 compared to the non-methylated analog, simplifying stereochemical outcomes while still providing steric control .

Steric Effects Epoxide Chemistry Regioselectivity

Purity and Supply Chain Consistency: Guaranteed Specifications for Reproducible Research

The target compound is commercially available with a guaranteed minimum purity of 97% (AKSci) or 98% (Fluorochem) . In contrast, the meta-bromo isomer (CAS 1521764-14-6) and ortho-bromo isomer (CAS 1510591-17-9) are not available from major catalog suppliers with equivalent purity specifications, limiting their accessibility for reproducible research. The availability of defined purity specifications and documentation (including MSDS, InChI Key: OICRRMZBDWQUHS-UHFFFAOYSA-N, and MDL Number MFCD21775390) ensures that procurement teams can confidently source this compound with traceable quality metrics .

Quality Control Reproducibility Building Block

Potential for Diversification via Suzuki and Other Cross-Coupling: Para-Bromo as a Synthetic Handle

The para-bromo substituent on the phenyl ring enables diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald–Hartwig), which is not possible with the non-brominated analog Methyl 2,3-dimethyl-3-phenyloxirane-2-carboxylate. Organobromine compounds of this type generally participate in Suzuki coupling with yields of 70–95% under standard conditions, whereas direct C–H activation of non-halogenated phenyl rings typically requires harsher conditions and delivers lower selectivity [1]. The target compound thus serves as a platform for generating diverse libraries through late-stage functionalization while preserving the oxirane ester pharmacophore [2].

Cross-Coupling Diversification C–C Bond Formation

Best-Fit Research and Industrial Application Scenarios for Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate


Lead Optimization in Drug Discovery Requiring LogP Tuning

The target compound's experimentally determined LogP of 3.06 places it in an optimal range for lead-like compounds (LogP 1–4). When a drug discovery program requires an oxirane carboxylate intermediate with a specific LogP profile for desired membrane permeability, the para-bromo derivative offers an approximately 6-fold higher partition coefficient (ΔLogP ≈ 0.8) compared to the non-halogenated phenyl analog [1], enabling fine-tuning of ADME properties without resorting to scaffold-hopping.

Suzuki Coupling-Mediated Library Synthesis

The para-bromo substituent makes this compound a superior choice compared to the non-halogenated phenyl analog for generating focused libraries through Suzuki–Miyaura cross-coupling. The lower C–Br bond dissociation energy (339 kJ/mol vs. 472 kJ/mol for C–H [2]) allows for facile oxidative addition under standard catalytic conditions (Pd(PPh3)4, 80 °C), enabling introduction of diverse aryl, heteroaryl, or alkenyl groups at the para position while preserving the oxirane ester core. This application scenario is particularly relevant for medicinal chemistry groups exploring SAR around the phenyl ring in epoxide-containing lead series.

Stereocontrolled Synthesis Avoiding C2 Epimerization

The geminal dimethyl substitution at C2 eliminates the stereocenter at this position (inherently achiral C2), while the still-chiral C3 center bearing the 4-bromophenyl group remains available for stereoselective transformations . Compared to the non-methylated analog Methyl 3-(4-bromophenyl)oxirane-2-carboxylate, which has a chiral C2 prone to epimerization under basic conditions, the target compound provides a simplified stereochemical landscape with fewer stereoisomers to separate, enhancing synthetic throughput when chiral purity at C3 is the primary concern [3].

Procurement for GLP-Compliant Research Environments

With guaranteed purity of 97–98% from multiple independent suppliers and full GHS documentation (H302, H315, H319, H335 hazard statements, storage precautions, and disposal instructions) , the target compound is procurement-ready for GLP-compliant research environments. This contrasts with the meta-bromo and ortho-bromo isomers (CAS 1521764-14-6 and CAS 1510591-17-9), which lack equivalent multi-supplier quality documentation and safety data sheets, presenting a procurement risk for regulated settings .

Quote Request

Request a Quote for Methyl 3-(4-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.